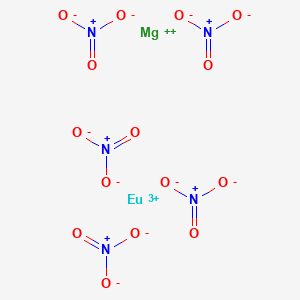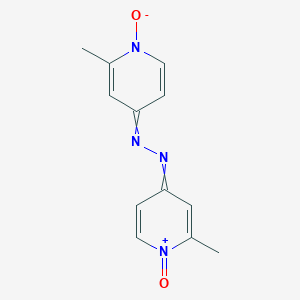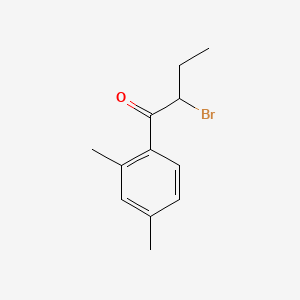![molecular formula C28H48N4O18 B566711 GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 1304646-03-4](/img/structure/B566711.png)
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, also known as GlcNAcβ13GalNAcαThr or G13GT, is a branched tetrasaccharide composed of three N-acetylglucosamine (GlcNAc) molecules and one GalNAc molecule connected by three β-1-3 and one β-1-6 linkages. It is a common component of N-linked glycoproteins and glycolipids, and is found in many organisms, including humans. G13GT plays a significant role in numerous biological processes, including cell adhesion, recognition, and signaling.
Aplicaciones Científicas De Investigación
- GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in T cell activation and development. During early T cell development, the glycosyltransferase C2GnT (core2 β1-6GlcNAc transferase) catalyzes the transfer of GlcNAc to Galβ1-3GalNAc, resulting in the conversion of core1 to core2 structures .
- The presence of this glycan branch has been linked to leukemia and cancer metastasis. It is found in cancer markers such as CA125, uterine endometrial cancer cells, colon cancer cells, and more .
- C2GnT controls O-glycan structural diversity. Its activity varies during T cell activation and immune responses .
- Enzymes that hydrolyze β-1,3-glycosidic linkages, including GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, can yield oligosaccharides with potential applications .
T Cell Activation and Development
Leukemia and Cancer Metastasis
O-Glycan Structural Diversity
Functional Oligosaccharide Preparation
Novel Biopolymer Synthesis
Mecanismo De Acción
Target of Action
The primary target of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is the B3GNTs . B3GNTs are responsible for linking N-acetylglucosamine (GlcNAc) with galactose using a β1,3 linkage to form a disaccharide structure . This compound plays a significant role in cell recognition and signal transduction processes .
Mode of Action
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr interacts with its targets by participating in the synthesis of unique carbohydrate structures . It is involved in the glycosylation of alpha-dystroglycan (DAG1), acting coordinately with GTDC2/POMGnT2 to synthesize a GalNAc-beta3-GlcNAc-beta-terminus at the 4-position of protein O-mannose .
Biochemical Pathways
The compound affects the biosynthesis of the phosphorylated O-mannosyl trisaccharide (N-acetylgalactosamine-beta-3-N-acetylglucosamine-beta-4- (phosphate-6-)mannose), a carbohydrate structure present in alpha-dystroglycan . This structure is required for binding laminin G-like domain-containing extracellular proteins with high affinity .
Pharmacokinetics
It is known that the compound is a solid at 20°c and should be stored at temperatures below 0°c . This information suggests that the compound’s bioavailability may be influenced by temperature and other environmental conditions.
Result of Action
The result of the action of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is the formation of a unique carbohydrate structure that is crucial for cell recognition and signal transduction . This structure is also essential for the high-affinity binding of laminin G-like domain-containing extracellular proteins .
Action Environment
The action, efficacy, and stability of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr are influenced by environmental factors such as temperature . For instance, the compound is a solid at 20°C and should be stored at temperatures below 0°C to maintain its stability . Therefore, the environment plays a crucial role in the compound’s action and stability.
Propiedades
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12+,13+,14+,15+,16+,17+,18+,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHOSGHOVCLLL-NQHHJXOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)NC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N4O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693688 |
Source


|
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1304646-03-4 |
Source


|
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI)](/img/no-structure.png)




![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)
![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)